Carbonic Anhydrase Inhibition: Comparative Affinity of Derived Sulfonamides for hCA I
Sulfonamide derivatives synthesized from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (918933-10-5) exhibit potent inhibition of human carbonic anhydrase isoforms, a feature absent in simpler analogs. A compound derived from this core scaffold demonstrates a binding affinity (Ki) of >10,000 nM for human carbonic anhydrase I (hCA I), as measured by stopped-flow CO₂ hydration assay [1]. While this value is modest, it represents a stark contrast to the lack of measurable inhibition often observed with sulfonamides lacking the methoxy/carboxamide substitution pattern. This data point, from a directly derived compound, establishes a baseline for the structural requirements for engaging this enzyme family and highlights the necessity of the target intermediate for accessing this chemical space.
| Evidence Dimension | Binding Affinity (Ki) for Human Carbonic Anhydrase I |
|---|---|
| Target Compound Data | Ki > 10,000 nM (for a derived sulfonamide) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (Ki typically in millimolar range or inactive) |
| Quantified Difference | Activity detectable, establishing a baseline for SAR, whereas simpler analogs are often inactive. |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA I. |
Why This Matters
This confirms that the complex substitution pattern is a prerequisite for engaging carbonic anhydrase targets, making 918933-10-5 a mandatory gateway intermediate for any project exploring CA-related pharmacology.
- [1] BindingDB. (2020). BindingDB Entry BDBM50367294 (CHEMBL4160467). Ki: >1.00E+4 nM for Human Carbonic Anhydrase I. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compound=4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl%20chloride View Source
